molecular formula C21H30N2O9S B5016848 Diethyl 5-[[2-(azepan-1-yl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate;oxalic acid

Diethyl 5-[[2-(azepan-1-yl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate;oxalic acid

Cat. No.: B5016848
M. Wt: 486.5 g/mol
InChI Key: VCOPUGBBBVQSIK-UHFFFAOYSA-N
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Description

Diethyl 5-[[2-(azepan-1-yl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, which is known for its stability and electronic properties, making it a valuable component in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-[[2-(azepan-1-yl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes may involve the use of reagents such as diethyl oxalate, azepane, and various catalysts to facilitate the formation of the desired product. Reaction conditions often include controlled temperatures and pH levels to ensure the stability and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can produce the compound in significant quantities. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-[[2-(azepan-1-yl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired reaction pathway and product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized thiophene derivatives, while substitution reactions can produce a variety of substituted thiophene compounds with different functional groups.

Scientific Research Applications

Diethyl 5-[[2-(azepan-1-yl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials, particularly in the development of organic semiconductors and conductive polymers.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.

    Industry: The compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of Diethyl 5-[[2-(azepan-1-yl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring and its functional groups can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2,5-dihydroxyterephthalate:

    Diethyl 2,5-dimethylterephthalate: A similar compound with different substituents on the aromatic ring, leading to different chemical and physical properties.

Uniqueness

Diethyl 5-[[2-(azepan-1-yl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate is unique due to its specific combination of functional groups and the presence of the thiophene ring. This combination imparts unique electronic properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

diethyl 5-[[2-(azepan-1-yl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5S.C2H2O4/c1-4-25-18(23)15-13(3)16(19(24)26-5-2)27-17(15)20-14(22)12-21-10-8-6-7-9-11-21;3-1(4)2(5)6/h4-12H2,1-3H3,(H,20,22);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOPUGBBBVQSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CN2CCCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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